2-(4-methoxyphenyl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide
Description
This compound features a benzo[d]imidazole core substituted with a methyl group at the 1-position and a cyclohexylmethyl-acetamide moiety at the 2-position. The acetamide chain is further modified with a 4-methoxyphenyl group, imparting distinct electronic and steric properties. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., triazole- or quinoline-linked benzoimidazole acetamides) demonstrate diverse pharmacological activities, such as quorum sensing inhibition (QSI) and antimicrobial properties .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-27-22-6-4-3-5-21(22)26-24(27)19-11-7-18(8-12-19)16-25-23(28)15-17-9-13-20(29-2)14-10-17/h3-6,9-10,13-14,18-19H,7-8,11-12,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKHWGDEGFKGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzimidazole rings, a key component of this compound, are widely utilized by the pharmaceutical industry for drug discovery. Due to their special structural features and electron-rich environment, benzimidazole containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of biological activities.
Mode of Action
Benzimidazole derivatives have been known to form stable complexes with metal ions, which could potentially influence their interaction with targets.
Biochemical Pathways
Compounds containing benzimidazole have been widely used in medicinal chemistry and drug research development. They are valuable for the synthesis of a wide range of biologically active compounds such as anticancer, antihelmintic, antimicrobial, antidiabetic, antiviral, antipsychotic, antioxidant, analgesic and anti-inflammatory, anticonvulsant, antifungal, antitubercular, antiallergic, antioxidant, antimycobacterial, antiprotozoal, antiurease and lipase inhibition.
Pharmacokinetics
It is known that the optimization of benzimidazole derivatives based on their structures has resulted in various potent drugs that are now being currently practiced in the market, like albendazole, omeprazole, mebendazole etc.
Biological Activity
The compound 2-(4-methoxyphenyl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure
The compound features a complex structure that includes:
- A methoxyphenyl group.
- A benzo[d]imidazole moiety.
- A cyclohexyl substituent linked to an acetamide group.
This structural diversity is expected to contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
-
Anticancer Activity
- The compound has shown significant cytotoxic effects against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 25.72 ± 3.95 μM against the MCF cell line, indicating its potential as an anticancer agent .
- In vivo studies have shown that this compound can suppress tumor growth in mice models, suggesting its efficacy in a biological context .
-
Mechanism of Action
- The compound appears to induce apoptosis in cancer cells through mechanisms that may involve the inhibition of tubulin polymerization. This is critical as it disrupts the mitotic spindle formation necessary for cell division .
- Additionally, it has been noted to inhibit cyclooxygenase (COX) enzymes, which are implicated in tumor progression and inflammation .
- Structure-Activity Relationships (SARs)
Data Table: Biological Activity Summary
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies :
- In Vivo Studies :
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The target compound’s structure combines a lipophilic cyclohexylmethyl group with an electron-donating methoxyphenyl substituent. Key comparisons with analogs include:
Notes:
Key Differences :
Key Insights :
Docking and Binding Mode Predictions
Molecular docking studies for compound 6p () suggest strong interactions with the LasR receptor’s hydrophobic pocket via the nitro group and triazole ring . For the target compound:
- The cyclohexylmethyl group may occupy a deeper hydrophobic region of the receptor.
- The methoxyphenyl group could form π-π stacking or hydrogen bonds with polar residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
